molecular formula C15H22N2O2 B1320467 Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 876316-35-7

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B1320467
CAS No.: 876316-35-7
M. Wt: 262.35 g/mol
InChI Key: PIHPTZDHTMZDGE-UHFFFAOYSA-N
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Description

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a (methylamino)methyl substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing prolinamide derivatives via carbodiimide coupling (e.g., with EDCI/HOBt and 1-methyl-L-proline) . While its exact molecular formula is inferred as C14H19N2O2 (molecular weight: 263.3 g/mol), its toxicological profile remains understudied, necessitating caution in handling .

Properties

IUPAC Name

benzyl 4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHPTZDHTMZDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594465
Record name Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-35-7
Record name Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Synthesis via N-Benzyl-4-carbonyl-ethyl Nipecotate Intermediate

A patented method (CN105237463A) describes a six-step process to prepare related piperidine derivatives, which can be adapted for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate:

Step Description Conditions Notes
1 Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia Ethanol solvent, 0–70°C (optimum 30–40°C), 5–72 h (preferably 16–30 h), molar ratio 1:1–1:10 (preferably 1:2–1:5) Produces intermediate amine
2 Extraction with methyl tertiary butyl ether, drying over sodium sulfate Room temperature Isolates organic phase containing intermediate
3 Subsequent steps involve Grignard reaction, catalytic hydrogenation with Raney Nickel, and further functional group transformations Varied temperatures (-80 to 80°C), reaction times 2–60 h Avoids use of hazardous reagents like lithium aluminum hydride
4 Final step: formation of L-di-p-toluoyltartaric acid salt of the amine Methanol-water (1:1), 10–70°C (optimum 35–50°C), 2–60 h (preferably 10–30 h) Product precipitates and is isolated by filtration and drying

This method emphasizes:

  • Use of relatively safe reagents and solvents.
  • High total yield and cost-effectiveness due to cheap starting materials.
  • Good scalability and industrial applicability.

Synthesis via Piperidine Ring Formation and Functionalization

According to chemical suppliers and literature summaries:

  • The piperidine ring can be synthesized by hydrogenation of pyridine or cyclization of appropriate precursors.
  • The methylamino group is introduced by reaction with methylamine or methylamine derivatives.
  • Benzylation is typically achieved by reacting the piperidine nitrogen with benzyl chloride in the presence of a base to form the benzyl carbamate.

This approach is modular and allows for variation in substituents.

Feature Patented Multi-step Route (CN105237463A) General Piperidine Functionalization Route
Starting Materials N-benzyl-4-carbonyl-ethyl nipecotate, ammonia, Grignard reagents Pyridine derivatives, methylamine, benzyl chloride
Key Reactions Ammonolysis, Grignard addition, catalytic hydrogenation, salt formation Hydrogenation, nucleophilic substitution, benzylation
Reaction Conditions Mild temperatures (0–70°C), reaction times up to 72 h Variable, often mild to moderate temperatures
Safety Avoids hazardous reagents like lithium aluminum hydride Depends on hydrogenation catalysts and reagents used
Yield Total recovery ~23% for salt form Variable, generally moderate to good
Industrial Feasibility High, due to safe reagents and scalable steps Moderate, depending on catalyst and purification
  • The patented method avoids dangerous reagents and uses a folding condensation process, improving safety and yield.
  • The final product is often isolated as a salt (e.g., L-di-p-toluoyltartaric acid salt) to improve purity and handling.
  • Reaction parameters such as temperature, solvent choice, and molar ratios are critical for optimizing yield and purity.
  • The compound’s synthesis is closely related to intermediates used in pharmaceutical synthesis, such as tofacitinib intermediates, indicating the relevance of these methods in medicinal chemistry.
Step Reagents Solvent Temperature (°C) Time (h) Molar Ratio Notes
1 N-benzyl-4-carbonyl-ethyl nipecotate + NH3 (25%) Ethanol 30–40 16–30 1:2–1:5 Ammonolysis
2 Extraction with methyl tertiary butyl ether - Room temp - - Phase separation
3 Grignard reagent addition THF -70 to 0 2–10 1:0.8–3 Carbonyl addition
4 Catalytic hydrogenation (Raney Ni) - 10–80 2–60 100:1–5:1 (substrate:catalyst) Reduction
5 Salt formation with L-di-p-toluoyltartaric acid Methanol-water (1:1) 35–50 10–30 1:0.4–1 Precipitation and isolation

The preparation of this compound involves multi-step synthetic routes that combine amination, ring formation, and benzylation. The patented method offers a safe, cost-effective, and scalable approach with good yields, avoiding hazardous reagents and enabling industrial production. Alternative methods rely on classical piperidine synthesis and functionalization steps. Optimization of reaction conditions and purification steps is essential for high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted piperidine derivatives .

Scientific Research Applications

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: Pyridine/Indole Derivatives: The aromatic rings in compounds like 43 and 55 enable π-π stacking, enhancing binding to biological targets (e.g., MAGL enzymes) . Thioether and Fluorophenyl Groups: Compound 16's thioether linkage and fluorophenyl group improve oxidative stability and bioavailability . Methylamino vs. Amino Acid Side Chains: The target compound’s methylamino group provides basicity, whereas cyclopropyl-propanamido substituents (e.g., ) introduce chirality and peptide-like interactions.

Synthetic Yields and Conditions :

  • Cross-electrophile coupling (e.g., ) achieves moderate yields (~60–63%) under photoredox conditions.
  • Nucleophilic substitutions (e.g., ) require NaH/DMF, yielding 47–81% products as oils.

Physical Properties :

  • Pyridine derivatives (e.g., ) crystallize as solids, while indole analogs (e.g., ) remain oils, impacting formulation strategies.

Biological Activity

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring, a benzyl group, and a methylamino substituent. Its molecular formula is C_{15}H_{22}N_2O_2, with a molecular weight of approximately 262.35 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.

The biological activity of this compound is primarily attributed to its role as a monoamine releasing agent . It selectively releases dopamine and norepinephrine over serotonin, which may contribute to its pharmacological effects. This selectivity positions it as a candidate for further exploration in neuropharmacology and related fields.

In Vitro and In Vivo Studies

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : Investigated for its potential as a therapeutic agent in treating mood disorders due to its monoamine-releasing properties.
  • Medicinal Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Further studies are required to elucidate the full biological profile of this compound, including its pharmacokinetics and long-term effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
4-Benzylpiperidine C_{13}H_{17}NActs as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
Benzylpiperazine C_{11}H_{15}NAnother piperidine derivative with psychoactive properties.
Tetrahydroisoquinoline C_{9}H_{11}NShares structural similarities; potential pharmacological effects include analgesia and anti-inflammatory activities.

This compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various receptors and enzymes. Key findings include:

  • Binding Affinities : Interaction studies reveal significant binding affinities with dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation.
  • Therapeutic Potential : Preliminary findings indicate that this compound may have therapeutic benefits in conditions such as depression or anxiety disorders due to its ability to modulate neurotransmitter levels.

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(aminomethyl)piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Post-reaction purification via silica gel chromatography (using gradients of ethyl acetate/hexane) is critical to isolate the product . For analogs, coupling reactions with halogenated pyridines (e.g., 2-chloro-5-fluoropyrimidine) using cesium carbonate as a base in DMF at 100–150°C yield substituted derivatives .

Q. What safety protocols are recommended for handling this compound?

Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to unknown inhalation toxicity . In case of exposure:

  • Skin contact : Wash with soap and water for 15 minutes .
  • Eye contact : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture .

Q. How is the compound characterized analytically?

Use 1H^1 \text{H} NMR (CDCl3_3, 400 MHz) to confirm structural features, such as benzyl protons (δ 7.2–7.4 ppm) and piperidine backbone signals (δ 1.2–4.2 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+1]+^+ peaks at 361.27) . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradients.

Advanced Research Questions

Q. How can reaction yields be optimized for coupling reactions involving this compound?

Yields improve with excess cesium carbonate (2 eq.) in DMF at 150°C for 6 hours . Catalytic in-situ bromination using triphenylphosphine oxide enhances electrophilic coupling efficiency (e.g., 75% yield for benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate) . Purification via flash chromatography (50–100% ethyl acetate in hexane) minimizes side-product contamination .

Q. What strategies mitigate instability of intermediates during synthesis?

Protect the secondary amine with a benzyl or tert-butoxycarbonyl (Boc) group to prevent oxidation . Use anhydrous solvents (e.g., THF) under nitrogen to avoid hydrolysis. Quench reactive intermediates (e.g., HCl from benzyl chloroformate) with triethylamine .

Q. How should conflicting toxicity data be addressed in risk assessments?

Prioritize acute toxicity testing (e.g., LD50_{50} in rodents) if literature gaps exist . For preliminary hazard evaluation, use in vitro assays (e.g., Ames test for mutagenicity) and cross-reference structural analogs (e.g., piperidine derivatives with known toxicity profiles) .

Q. How do substituents on the piperidine ring affect biological activity?

Comparative studies show:

  • Propyl vs. methyl groups : Longer alkyl chains (e.g., propyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Benzyl vs. carboxylate esters : Electron-withdrawing esters (e.g., carboxylate) decrease basicity of the piperidine nitrogen, altering receptor binding .
DerivativeKey Property ChangeBiological Impact
2-Methyl substituentIncreased steric hindranceReduced enzyme inhibition
4-Oxo groupEnhanced hydrogen bonding capacityImproved target affinity

Q. What conditions destabilize the compound during storage?

Exposure to light or moisture accelerates degradation. Store in amber vials at 2–8°C under nitrogen . Avoid proximity to oxidizing agents (e.g., KMnO4_4), which may induce ring-opening reactions .

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